![molecular formula C15H14N2O5 B2552801 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate CAS No. 110449-08-6](/img/structure/B2552801.png)
4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate is a compound with a complex structure that incorporates a phenyl acetate moiety and a pyrimidinyliden group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Typically, the preparation involves the use of an appropriate starting material, such as phenyl acetate, which undergoes a series of chemical reactions including condensation, acetylation, and cyclization to form the target compound. Reaction conditions might include the use of catalysts, controlled temperatures, and pH adjustments to optimize yield and purity.
Example Synthesis Pathway: One common route involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyluric acid under acidic conditions to form the intermediate 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenol, which is then acetylated to yield the final compound.
Industrial Production Methods:
Scaling up the laboratory synthesis to an industrial level requires optimization of the reaction conditions to ensure consistent quality and high yield. This might include continuous flow synthesis, use of industrial-grade solvents, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrimidinyliden moiety, leading to the formation of more oxidized species.
Reduction: Reduction reactions might target the carbonyl groups within the structure, potentially altering its reactivity and bioactivity.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, introducing various functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate or chromium trioxide.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation products might include carboxylated derivatives.
Reduction products might include alcohol or alkane derivatives.
Substitution reactions yield functionalized aromatic compounds with different substituents like nitro groups, halogens, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a versatile building block in organic synthesis due to its functional groups.
Biology: Researchers explore its interactions with biological macromolecules, contributing to the understanding of enzyme-substrate dynamics and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific desirable properties.
Wirkmechanismus
Mechanism: The compound's effects are mediated through its interactions with biological molecules, which might include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Molecular Targets and Pathways:
It can target enzymes involved in metabolic pathways, acting as an inhibitor or modulator.
Interaction with cellular receptors can trigger downstream signaling cascades, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
4-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate compared to 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl propionate.
Another similar compound is 4-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl benzoate.
Uniqueness:
This compound's unique structure affords it distinctive reactivity patterns and biological activity compared to its analogs. Its specific arrangement of functional groups allows for unique interactions with biological targets and selective reactions under various chemical conditions.
Eigenschaften
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)22-11-6-4-10(5-7-11)8-12-13(19)16(2)15(21)17(3)14(12)20/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXVUACMMDTODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
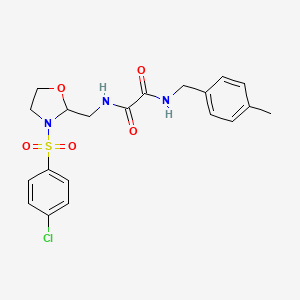
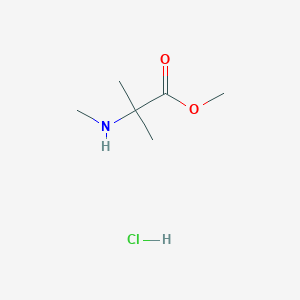
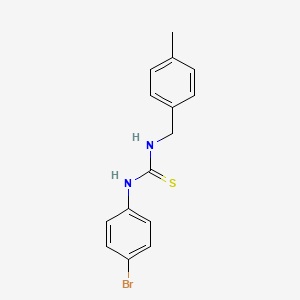
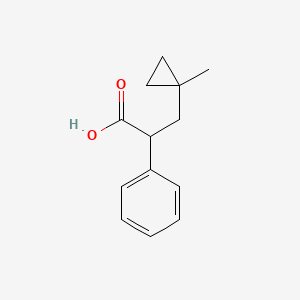
![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2552726.png)
![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)
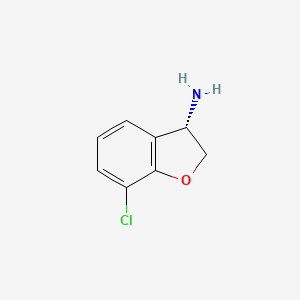
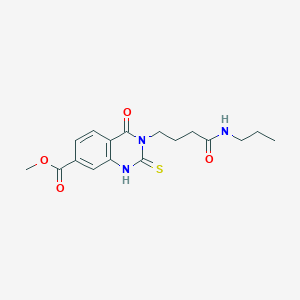
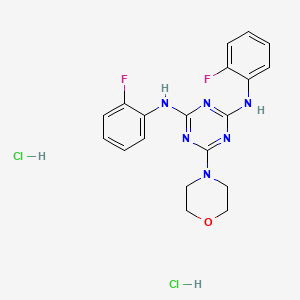
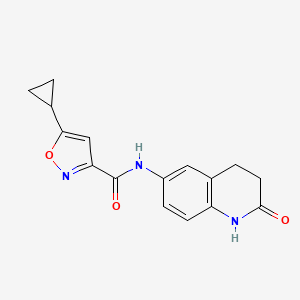
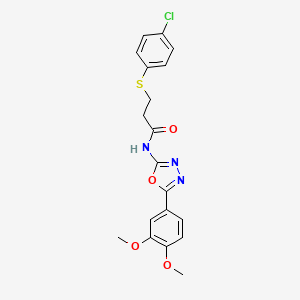
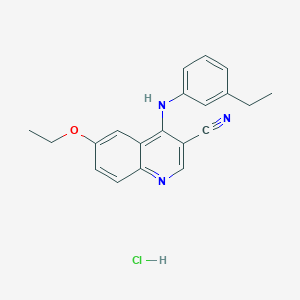
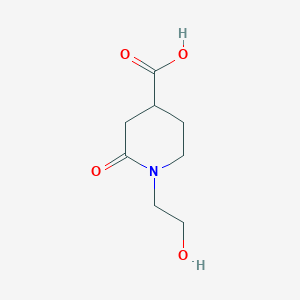
![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)
